REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl.Cl[CH2:21][CH2:22][N:23]([CH3:25])[CH3:24]>CC(=O)CC>[NH:6]1[C:7]2[C:3](=[C:2]([O:1][CH2:21][CH2:22][N:23]([CH3:25])[CH3:24])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C
|
Name
|
|
Quantity
|
1.197 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
44.71 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.137 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round-bottomed flask equipped with magnetic stirrer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting crude residue was dissolved in 60 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
the solution was washed sequentially with water (3×45 mL) and brine (1×45 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fractions were extracted with ethyl acetate (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (95:4.9:0.1 dichloromethane/methanol/ammonium hydroxide)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.322 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |